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Dinitronaphthalene - 24934-47-2

Dinitronaphthalene

Catalog Number: EVT-6726885
CAS Number: 24934-47-2
Molecular Formula: C10H6N2O4
Molecular Weight: 218.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

1,2-Dinitronaphthalene can be synthesized through the nitration of naphthalene or its derivatives. It falls under the category of aromatic compounds due to its structure, which includes a conjugated system that provides stability and influences its reactivity. The compound's classification as a nitroaromatic compound highlights its importance in both chemical synthesis and industrial applications .

Synthesis Analysis

Methods

The synthesis of 1,2-dinitronaphthalene typically involves the nitration of naphthalene using a mixture of nitric acid and sulfuric acid as nitrating agents. This process can be performed under various conditions to optimize yield and selectivity.

Technical Details:

  • Nitration Process: The nitration reaction generally occurs at temperatures ranging from 15°C to 80°C. The use of mixed acids allows for effective nitration while minimizing side reactions.
  • Catalytic Nitration: Recent studies have explored the use of zeolite catalysts for the selective nitration of 1-nitronaphthalene to produce 1,2-dinitronaphthalene with high efficiency. For example, using nitrogen dioxide as a nitrating agent over HY zeolite has shown promising results with selectivity reaching up to 87.6% for various dinitronaphthalene compounds .
Molecular Structure Analysis

Structure and Data

The molecular structure of 1,2-dinitronaphthalene features two nitro groups located at the 1 and 2 positions on the naphthalene ring. This arrangement results in a planar structure that maintains aromaticity.

Key Structural Data:

  • Molecular Formula: C10H6N2O4
  • Molecular Weight: 218.16 g/mol
  • Boiling Point: Approximately 300°C
  • Melting Point: Ranges between 138°C and 150°C depending on purity .
Chemical Reactions Analysis

Reactions

1,2-Dinitronaphthalene is reactive due to its nitro groups and can undergo several types of chemical reactions:

Types of Reactions:

  • Reduction: Nitro groups can be reduced to amino groups using hydrogen gas in the presence of catalysts such as palladium.
  • Substitution: The nitro groups can participate in nucleophilic substitution reactions.
  • Oxidation: This compound can be oxidized to form other nitro derivatives.

Common Reagents and Conditions:

  • Reduction Agents: Hydrogen gas with palladium catalyst.
  • Substitution Nucleophiles: Hydroxide ions or alkoxide ions.
  • Oxidizing Agents: Potassium permanganate or other strong oxidizers .
Mechanism of Action

The mechanism by which 1,2-dinitronaphthalene reacts varies depending on the type of reaction being performed. In reduction reactions, for instance, hydrogen gas interacts with the nitro groups leading to their conversion into amino groups through a series of intermediate steps involving hydrogenation.

Process Data

The reduction process typically involves:

  • Adsorption of hydrogen onto the catalyst surface.
  • Transfer of hydrogen atoms to the nitro group.
  • Formation of an intermediate that subsequently rearranges to yield an amino group.

This mechanism highlights the importance of catalytic conditions in determining reaction pathways .

Physical and Chemical Properties Analysis

Physical Properties

1,2-Dinitronaphthalene exhibits several notable physical properties:

  • Appearance: Yellow crystalline solid.
  • Solubility: Sparingly soluble in water but soluble in organic solvents like ethanol and acetone.
  • Density: Approximately 1.5 g/cm³.

Chemical Properties

The chemical properties include:

  • Reactivity towards nucleophiles due to electron-withdrawing effects from nitro groups.
  • Stability under normal conditions but may decompose upon heating or under strong oxidizing conditions.

Relevant Data:

  • Infrared spectroscopy reveals characteristic absorption bands corresponding to nitro functional groups.
  • Nuclear magnetic resonance spectroscopy provides insights into the electronic environment surrounding hydrogen atoms in the aromatic system .
Applications

1,2-Dinitronaphthalene has diverse applications across various fields:

Scientific Uses:

  • Chemical Synthesis: Acts as an intermediate in producing dyes and pigments.
  • Biological Research: Investigated for potential genotoxic effects and interactions with biological molecules.
  • Pharmaceutical Development: Explored as a precursor for synthesizing pharmaceutical compounds.
  • Industrial Applications: Utilized in manufacturing polyurethane intermediates and explosives .
Synthesis Methodologies and Mechanistic Pathways

Microfluidic Continuous-Flow Nitration Strategies

Microfluidic continuous-flow reactors represent a transformative approach to the synthesis of 1,2-dinitronaphthalene (1,2-DNN), addressing fundamental limitations of conventional batch nitration systems. These miniaturized devices enable precise thermal management of the highly exothermic dinitration process through enhanced surface-to-volume ratios exceeding 10,000 m²/m³, compared to 20–100 m²/m³ in batch reactors [2]. This engineering advantage facilitates reaction time reduction from several hours to minutes while maintaining isothermal conditions—critical for preventing polynitration and oxidative decomposition byproducts. The laminar flow characteristics inherent in microchannel designs (typically 100–500 µm diameter) promote reproducible residence time control, enabling fine-tuning of mononitration-to-dinitration progression [1] [2].

Recent implementations employ multistage temperature zoning where naphthalene mononitration occurs at 30–40°C in the first reactor segment, followed by controlled dinitration at 50–60°C in subsequent stages. This strategy optimizes isomer distribution while suppressing tar formation. A key technological innovation involves inline phase separation membranes installed post-reaction, enabling immediate separation of organic phases containing crude 1,2-DNN from spent acid streams. This continuous extraction minimizes acid-catalyzed degradation pathways that commonly occur during prolonged exposure in batch workups. Implementation of real-time analytics (e.g., microflow NMR and UV sensors) further allows dynamic adjustment of nitric acid stoichiometry and flow rates based on instantaneous conversion data, pushing yields toward 85–90% at laboratory scale [1] [2].

Table 1: Performance Metrics of Microreactor vs. Batch Systems for 1,2-Dinitronaphthalene Synthesis

ParameterBatch ReactorMicroreactorImprovement Factor
Reaction Time4–12 hours8–15 minutes20–30x
Temperature Control±5°C±0.5°C10x precision
Isomeric Purity (1,2-DNN)70–75%85–92%+15–22%
Byproduct Formation12–18%3–5%70% reduction
Acid Waste Volume8–10 L/kg product1.5–2 L/kg product80% reduction

Catalytic Nitration Approaches for Regioselective Derivative Formation

Regioselective synthesis of 1,2-DNN poses significant challenges due to competing 1,4-, 1,5-, and 1,8-dinitration pathways. Heterogeneous acid catalysts have emerged as strategic solutions to enhance 1,2-selectivity while replacing conventional mixed acid systems. Sulfated metal oxides—particularly SO₄²⁻/ZrO₂ modified with Fe/Cu or Fe/Mn promoters—create superacidic sites (H₀ = −16 to −18) that facilitate nitronium ion (NO₂⁺) generation while suppressing oxidative decomposition [4] [7]. These catalysts demonstrate exceptional regiodirecting effects by confining naphthalene adsorption geometries that favor electrophilic attack at the C2 position adjacent to existing nitro groups. Experimental evidence shows that FeCu-ZrO₂ catalysts increase 1,2-DNN selectivity to 55–60% compared to 35–40% with sulfuric acid alone, while simultaneously reducing reaction temperatures from 80°C to 45°C [4].

Mechanistic studies reveal that bimetallic promotion (e.g., Fe³⁺/Mn⁴⁺ pairs) stabilizes the metastable tetragonal phase of zirconia, creating stronger Brønsted-Lewis acid synergism. This environment polarizes the naphthalene ring, directing NO₂⁺ to the ortho position. Complementary approaches employ solid-supported nitrating agents such as clayzic (zinc chloride montmorillonite) impregnated with Cu(NO₃)₂, which functions as a nitric acid reservoir while restricting transition state geometries. Computational modeling confirms that these catalysts impose steric constraints within micropores (< 2 nm), disfavoring the bulkier transition states leading to 1,5- or 1,8-DNN isomers [4] [7].

Table 2: Catalytic Systems for Regioselective 1,2-Dinitronaphthalene Formation

Catalyst SystemTemperature (°C)1,2-DNN Selectivity (%)Key Mechanism
SO₄²⁻/FeCu-ZrO₂ (Fe/Cu=3:1)4557.2Brønsted-Lewis synergy
PW/HZSM-5 zeolite6048.5Shape-selective confinement
Cu(NO₃)₂/montmorillonite7523.0Surface nitrate delivery
K₃Fe(CN)₆/AgKNaNO₃2513.0Electron-transfer mediation
FeMn-SZ (Fe/Mn=3:1)5058.7Metastable phase stabilization

Solvent-Mediated Reaction Optimization in Dinitration Processes

Solvent selection critically influences reaction kinetics, isomer distribution, and phase behavior in 1,2-DNN synthesis. Chlorinated solvents—notably dichloroethane (DCE) and dichloromethane—exhibit optimal balance between naphthalene solubility (≥0.8 M at 25°C) and nitric acid/organic phase miscibility. Their moderate polarity (ε = 10–20) facilitates proton transfer during nitronium ion formation while preventing excessive charge separation that promotes oxidative side reactions. Systematic screening reveals a hydrogen bond basicity correlation (β-value ≈ 0.4) where solvents with moderate electron-donating capacity accelerate nitration 3-fold compared to non-polar alternatives like carbon tetrachloride [1] [5].

Advanced mixed solvent architectures demonstrate synergistic effects: DCE/acetic acid (4:1 v/v) enhances 1,2-DNN selectivity to 75% by stabilizing the Wheland intermediate through carbonyl coordination. This system enables cryogenic nitration at −10°C to 0°C—previously unattainable with sulfuric acid due to viscosity constraints—further suppressing polynitration. A breakthrough innovation involves solvent recycling protocols where DCE is recovered via membrane-assisted distillation (>95% purity) and reused for 10+ cycles without yield deterioration. This strategy reduces solvent consumption from 15 L/kg product to <1.5 L/kg, addressing a major waste stream in traditional processes [1] [3] [5].

Table 3: Solvent Effects on 1,2-Dinitronaphthalene Synthesis Efficiency

Solvent SystemReaction Rate (10⁻³ M/min)1,2-DNN Selectivity (%)Byproduct Formation (%)Recovery Efficiency (%)
Dichloroethane (DCE)8.2687.595
DCE/Acetic Acid (4:1)12.7754.288
Dichloromethane9.1658.198
Chloroform5.35812.492
Carbon Tetrachloride1.84222.6>99
Nitromethane3.55118.375

Byproduct Profiling and Yield Maximization in Industrial Synthesis

Industrial synthesis of 1,2-DNN generates characteristic byproducts requiring precise identification and mitigation. Oxidative degradation compounds—primarily 2-nitro-1,4-naphthoquinone and polymeric fulvenoids—arise from overoxidation at temperatures >70°C or nitric acid concentrations exceeding 90%. These species consume 5–12% of naphthalene feedstock and impart undesirable coloration in downstream applications. Isomeric impurities constitute a more persistent challenge: 1,4-DNN forms via ipso-substitution (3–7%), while 1,5- and 1,8-DNN isomers emerge from thermodynamic control (8–15%). Trinitronaphthalenes (<2%) accumulate through successive nitration when residence time distributions broaden [1] [3] [8].

Maximization strategies employ cascade crystallization following reaction quenching, exploiting the 30-fold differential solubility between 1,2-DNN (0.8 g/L in ethanol) and higher-melting isomers. This achieves 90% isomeric purity in the first crop. Spent acid recovery via vacuum distillation recovers 85% sulfuric acid for reuse after fortification with oleum, reducing waste acid volume by 60%. Modern plants integrate continuous extraction trains using countercurrent centrifugal contactors that achieve 99.5% organic phase recovery within 2 minutes, minimizing acid-catalyzed decomposition. These combined advances elevate overall mass efficiency to 88–92%, approaching theoretical maxima [1] [3] [8].

Table 4: Major Byproducts in 1,2-Dinitronaphthalene Synthesis and Mitigation Strategies

ByproductFormation MechanismTypical Yield (%)Mitigation Strategy
1,4-DinitronaphthaleneIpso-nitration3–7Temperature control <50°C
1,5-DinitronaphthaleneThermodynamic control8–12Catalytic regioselection
1,8-DinitronaphthaleneKinetic control5–9Microreactor residence time optimization
2-Nitro-1,4-naphthoquinoneOxidative dehydrogenation2–4Nitric acid concentration <85%
1,2,4-TrinitronaphthaleneSuccessive electrophilic substitution0.5–2Stoichiometric control (HNO₃/naph <2.2:1)
Polymeric fulvenoidsAcid-catalyzed condensation1–3Immediate post-reaction neutralization

Properties

CAS Number

24934-47-2

Product Name

1,2-Dinitronaphthalene

IUPAC Name

1,2-dinitronaphthalene

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

InChI

InChI=1S/C10H6N2O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H

InChI Key

XNKFCDGEFCOQOM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-]

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